tert-butyl 2H,4H,5H,6H,8H-pyrazolo[4,3-e][1,4]oxazepine-4-carboxylate
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Overview
Description
tert-Butyl 2H,4H,5H,6H,8H-pyrazolo[4,3-e][1,4]oxazepine-4-carboxylate: is a complex organic compound that belongs to the class of pyrazolo-oxazepine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2H,4H,5H,6H,8H-pyrazolo[4,3-e][1,4]oxazepine-4-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of strong bases or acids as catalysts, along with solvents like dichloromethane or ethanol to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The process may include steps like purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2H,4H,5H,6H,8H-pyrazolo[4,3-e][1,4]oxazepine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce certain functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the nature of the substituents and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents like chloroform or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
tert-Butyl 2H,4H,5H,6H,8H-pyrazolo[4,3-e][1,4]oxazepine-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: It is used in biochemical assays to study enzyme kinetics and inhibition.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism by which tert-butyl 2H,4H,5H,6H,8H-pyrazolo[4,3-e][1,4]oxazepine-4-carboxylate exerts its effects is often related to its ability to interact with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridine-4-carboxylate
- tert-Butyl 1,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate
Uniqueness
What sets tert-butyl 2H,4H,5H,6H,8H-pyrazolo[4,3-e][1,4]oxazepine-4-carboxylate apart from similar compounds is its unique oxazepine ring structure, which imparts distinct chemical properties and potential biological activities. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C11H17N3O3 |
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Molecular Weight |
239.27 g/mol |
IUPAC Name |
tert-butyl 1,5,6,8-tetrahydropyrazolo[4,3-e][1,4]oxazepine-4-carboxylate |
InChI |
InChI=1S/C11H17N3O3/c1-11(2,3)17-10(15)14-4-5-16-7-8-9(14)6-12-13-8/h6H,4-5,7H2,1-3H3,(H,12,13) |
InChI Key |
NZYLKKCEJYLCQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOCC2=C1C=NN2 |
Origin of Product |
United States |
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